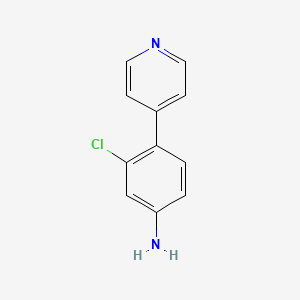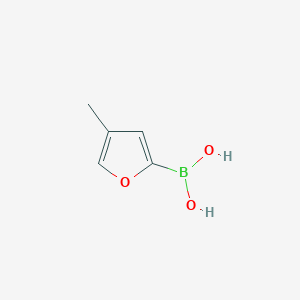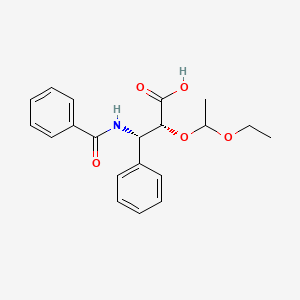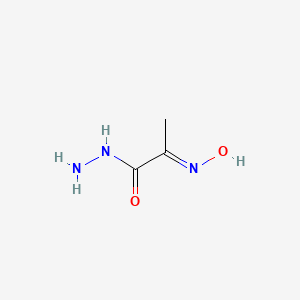
Methyl 3-amino-5-isopropylthiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 3-amino-5-isopropylthiophene-2-carboxylate is a thiophene derivative characterized by the presence of an amino group, an isopropyl group, and a carboxylate ester group. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse biological activities, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminothiophene-2-carboxylate as the core structure.
Isopropyl Group Introduction: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a suitable Lewis acid catalyst.
Methylation: The carboxylate group is methylated using methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The isopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron powder or hydrogen gas.
Substitution: Using nucleophiles such as halides or alkyl halides in the presence of a base.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Thiophenes: Resulting from substitution reactions at the isopropyl group.
Wissenschaftliche Forschungsanwendungen
Biology: Thiophene derivatives are investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. Methyl 3-amino-5-isopropylthiophene-2-carboxylate serves as a precursor in the development of bioactive compounds.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs targeting various diseases.
Industry: Thiophene derivatives are used in the production of dyes, pigments, and pharmaceuticals. This compound is utilized in the synthesis of these products due to its chemical versatility.
Wirkmechanismus
The mechanism by which Methyl 3-amino-5-isopropylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-aminothiophene-2-carboxylate: Lacks the isopropyl group.
Methyl 3-isopropylthiophene-2-carboxylate: Lacks the amino group.
Methyl 3-amino-5-methylthiophene-2-carboxylate: Has a methyl group instead of an isopropyl group.
Uniqueness: Methyl 3-amino-5-isopropylthiophene-2-carboxylate is unique due to the presence of both an amino group and an isopropyl group, which can influence its reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl 3-amino-5-propan-2-ylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)7-4-6(10)8(13-7)9(11)12-3/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKCIBLGZEAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
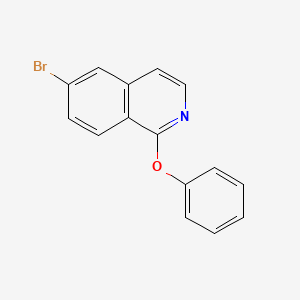
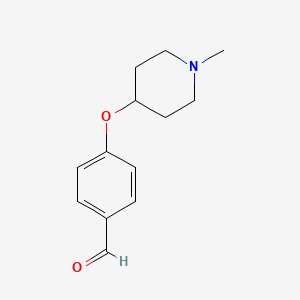

![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B3252287.png)



